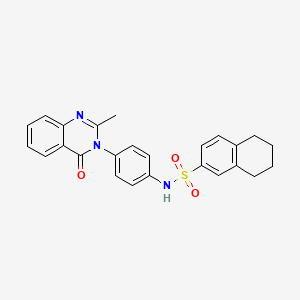
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound known for its multifaceted roles in scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several key steps, including:
Starting Materials: : Key precursors like 2-methyl-4-oxoquinazolin and phenyl sulfonamide derivatives.
Reagents: : Common reagents include catalysts like palladium on carbon (Pd/C), reducing agents such as sodium borohydride (NaBH4), and solvents like dimethyl sulfoxide (DMSO).
Reaction Conditions: : Reactions are often conducted under an inert atmosphere, with controlled temperatures ranging from 25 to 100°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production scales up these reactions using large reactors, maintaining stringent quality control measures to ensure consistency. Key processes include:
Batch Processes: : Suitable for producing high-purity batches.
Continuous Flow Processes: : Enhances efficiency and scalability, often used in large-scale manufacturing.
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized to form quinazoline derivatives.
Reduction: : Reduction leads to the formation of tetrahydronaphthalene derivatives.
Substitution: : Undergoes nucleophilic substitutions to form various analogs.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Solvents: : Dimethylformamide (DMF), Tetrahydrofuran (THF).
Major Products
Oxidized quinazoline derivatives.
Reduced tetrahydronaphthalene products.
Various substituted phenyl sulfonamides.
科学研究应用
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is extensively utilized in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials with specific desired properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of enzyme activities, modulation of receptor signaling pathways. Its sulfonamide group allows it to bind effectively to various biological macromolecules, altering their function and activity.
相似化合物的比较
Similar Compounds
4-oxoquinazoline derivatives: : Known for their wide range of biological activities.
Phenyl sulfonamides: : Commonly studied for their medicinal chemistry applications.
Tetrahydronaphthalene derivatives: : Notable for their structural versatility and bioactivity.
Uniqueness
What sets N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide apart is its unique combination of a quinazoline and a sulfonamide group, offering a distinctive blend of reactivity and potential biological activity that is not commonly seen in other compounds.
属性
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-17-26-24-9-5-4-8-23(24)25(29)28(17)21-13-11-20(12-14-21)27-32(30,31)22-15-10-18-6-2-3-7-19(18)16-22/h4-5,8-16,27H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXYKIXWMMNZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2680821.png)
![6-chloro-4-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2680822.png)
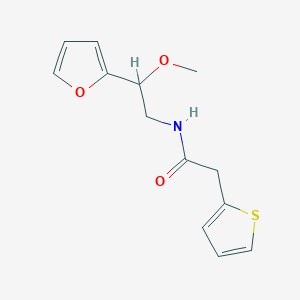
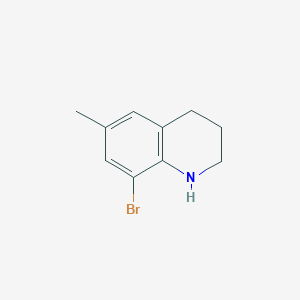
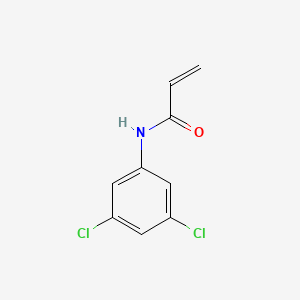


![4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride](/img/structure/B2680828.png)
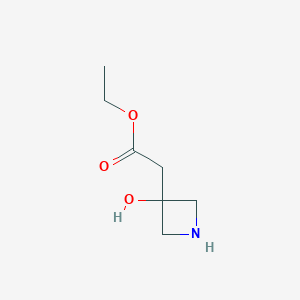
![8-[(dibenzylamino)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2680834.png)
![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)

